Amino-PEG24-Boc: An In-depth Technical Guide for Researchers and Drug Development Professionals
Amino-PEG24-Boc: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Amino-PEG24-Boc is a heterobifunctional linker molecule that has garnered significant attention in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, its critical role in the synthesis of PROTACs, and detailed experimental protocols relevant to its application.
Amino-PEG24-Boc consists of a 24-unit polyethylene (B3416737) glycol (PEG) spacer, which imparts favorable physicochemical properties such as increased hydrophilicity and improved pharmacokinetic profiles to the molecules it is incorporated into. One terminus of the PEG chain is functionalized with a primary amine protected by a tert-butyloxycarbonyl (Boc) group, while the other end possesses a reactive group, typically a carboxylic acid or another functional handle, for conjugation. The Boc protecting group is crucial for controlled, stepwise synthesis, as it can be selectively removed under acidic conditions to reveal the primary amine for subsequent reactions.
Core Properties and Specifications
The key physicochemical properties of Amino-PEG24-Boc are summarized in the table below. These values are representative and may vary slightly between different commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₅₅H₁₁₁NO₂₆ | [CymitQuimica] |
| Molecular Weight | 1202.46 g/mol | [CymitQuimica] |
| CAS Number | 2170987-96-7 | [MedchemExpress] |
| Appearance | White to off-white solid or viscous oil | [Various] |
| Purity | Typically ≥95% | [Various] |
| Solubility | Soluble in DMSO, DCM, and other organic solvents. Limited solubility in water. | [Various] |
| Storage Conditions | Store at -20°C for long-term stability. | [MedchemExpress] |
Role in Targeted Protein Degradation: PROTACs
The primary application of Amino-PEG24-Boc is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).
A PROTAC molecule is composed of three key components:
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A ligand for the target protein of interest (POI).
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A ligand for an E3 ubiquitin ligase.
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A linker that connects the two ligands.
The PEG24 linker in Amino-PEG24-Boc plays a crucial role in optimizing the spatial orientation and distance between the POI and the E3 ligase, which is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The formation of this ternary complex is the key event that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation:
Experimental Protocols
This section provides detailed methodologies for key experiments involving Amino-PEG24-Boc, including a representative synthesis of a PROTAC and the deprotection of the Boc group.
Representative PROTAC Synthesis using Amino-PEG24-Boc
The following is a general, two-step procedure for the synthesis of a PROTAC, starting with the coupling of a carboxylic acid-containing E3 ligase ligand to Amino-PEG24-Boc, followed by Boc deprotection and subsequent coupling to a POI ligand.
Step 1: Coupling of E3 Ligase Ligand to Amino-PEG24-Boc
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Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Coupling Reaction: To the activated E3 ligase ligand solution, add a solution of Amino-PEG24-Boc (1.0 eq) in anhydrous DMF.
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Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3-Linker-Boc intermediate.
Step 2: Boc Deprotection
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Dissolve the purified E3-Linker-Boc intermediate (1.0 eq) in dichloromethane (B109758) (DCM).
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Add an equal volume of trifluoroacetic acid (TFA) to the solution (final concentration of TFA should be around 20-50%).
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Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA. The resulting TFA salt of the deprotected amine is often used directly in the next step without further purification.
Step 3: Coupling of POI Ligand
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Follow a similar procedure as in Step 1 to activate the carboxylic acid of the POI ligand (1.0 eq) using HATU (1.1 eq) and DIPEA (3.0 eq to neutralize the TFA salt) in anhydrous DMF.
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Add the deprotected E3-Linker-amine intermediate (1.0 eq) to the activated POI ligand solution.
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Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
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Purification: Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
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Characterization: Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
The following diagram illustrates the general workflow for PROTAC synthesis:
Conclusion
Amino-PEG24-Boc is a valuable and versatile tool for researchers and drug development professionals working in the field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties conferred by the PEG spacer, and the presence of a readily cleavable Boc protecting group make it an ideal linker for the modular synthesis of PROTACs. The experimental protocols provided in this guide offer a solid foundation for the successful application of Amino-PEG24-Boc in the development of novel therapeutics. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like Amino-PEG24-Boc will remain a critical component in the creation of potent and selective protein degraders.
